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Compound of Interest

Compound Name:
Methyl 4-amino-2-

isopropoxybenzoate

Cat. No.: B1459287 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Methyl 4-amino-2-isopropoxybenzoate, a substituted aniline derivative, has emerged as a

valuable and versatile building block in modern pharmaceutical research and development. Its

unique structural features, comprising a reactive primary amine, a readily modifiable ester

group, and a lipophilic isopropoxy moiety, provide medicinal chemists with a powerful scaffold

for the synthesis of a diverse array of therapeutic agents. This guide delves into the chemical

properties, synthetic utility, and pharmaceutical applications of Methyl 4-amino-2-
isopropoxybenzoate, offering a comprehensive resource for scientists engaged in drug

discovery.

Physicochemical Properties and Spectroscopic
Data
Methyl 4-amino-2-isopropoxybenzoate (CAS Number: 909563-22-0) is a solid at room

temperature with a molecular formula of C11H15NO3 and a molecular weight of 209.24 g/mol .

The strategic placement of the amino, isopropoxy, and methyl ester groups on the benzene ring

dictates its reactivity and potential for derivatization.
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Property Value

CAS Number 909563-22-0

Molecular Formula C11H15NO3

Molecular Weight 209.24 g/mol

Appearance Solid

Spectroscopic data for the parent compound and its derivatives are crucial for characterization.

While specific data for a wide range of derivatives are not readily available in a single source,

the following table provides expected ranges and key characteristics based on analogous

structures.
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Spectroscopic Data Expected Characteristics

¹H NMR

Aromatic protons typically appear in the range of

6.0-8.0 ppm. The isopropoxy group will show a

characteristic septet for the CH proton around

4.5 ppm and a doublet for the two methyl groups

around 1.3 ppm. The methyl ester protons will

be a singlet around 3.8 ppm. The amine protons

will appear as a broad singlet, the chemical shift

of which can vary.

¹³C NMR

Aromatic carbons will be observed between

100-160 ppm. The carbonyl carbon of the ester

will be in the 165-170 ppm region. The carbons

of the isopropoxy and methyl ester groups will

appear in the aliphatic region of the spectrum.

IR Spectroscopy

Characteristic peaks include N-H stretching of

the primary amine (around 3300-3500 cm⁻¹),

C=O stretching of the ester (around 1700 cm⁻¹),

and C-O stretching of the ether and ester

groups (around 1100-1300 cm⁻¹).

Mass Spectrometry

The molecular ion peak (M+) would be observed

at m/z 209. Fragmentation patterns would likely

involve the loss of the methoxy group from the

ester or cleavage of the isopropoxy group.

Synthesis and Derivatization Potential
The reactivity of Methyl 4-amino-2-isopropoxybenzoate is primarily centered around its

nucleophilic amino group and the ester functionality, making it a prime candidate for a variety of

chemical transformations.

N-Functionalization Reactions
The primary amino group is readily functionalized, allowing for the introduction of a wide range

of substituents to explore structure-activity relationships (SAR).
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1. N-Acylation: The amino group can be easily acylated using acid chlorides or anhydrides in

the presence of a base to form amide derivatives. This is a common strategy in drug design to

introduce moieties that can interact with biological targets.

2. N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a class of compounds

with a broad spectrum of biological activities.

3. Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides

access to urea and thiourea derivatives, respectively. The urea functional group is a key

pharmacophore in many approved drugs.[1][2][3][4]

4. Reductive Amination: The amino group can be further alkylated via reductive amination with

aldehydes or ketones.

5. Buchwald-Hartwig and Ullmann Couplings: The amino group can participate in palladium- or

copper-catalyzed cross-coupling reactions with aryl halides to form diarylamine structures.

Ester Group Modifications
The methyl ester provides a handle for further derivatization, particularly in the context of

prodrug design. Hydrolysis of the ester to the corresponding carboxylic acid allows for the

attachment of various promoieties that can improve a drug's pharmacokinetic properties.

Pharmaceutical Applications: A Case Study in
Tryptophanase Inhibitors
A significant application of Methyl 4-amino-2-isopropoxybenzoate is in the synthesis of

tryptophanase inhibitors. Tryptophanase is a bacterial enzyme that metabolizes tryptophan to

indole. Elevated levels of indole in the gut can be converted to indoxyl sulfate in the liver, a

uremic toxin implicated in the progression of chronic kidney disease (CKD).[5][6] By inhibiting

tryptophanase, the production of this harmful metabolite can be reduced.

A United States patent (US10925848B2) discloses the use of Methyl 4-amino-2-
isopropoxybenzoate as a starting material for the synthesis of potent tryptophanase inhibitors.

[7] The synthetic route involves an initial chlorination of the aromatic ring, followed by further

functionalization to yield the final active amide derivative.
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Signaling Pathway of Tryptophan Metabolism and its
Role in Chronic Kidney Disease
The following diagram illustrates the pathway from dietary tryptophan to the uremic toxin

indoxyl sulfate and highlights the therapeutic intervention point for tryptophanase inhibitors.

Dietary Tryptophan Gut Lumen

Tryptophanase
(Bacterial Enzyme)

Metabolism by
Gut Microbiota

Indole LiverAbsorption Indoxyl Sulfate
(Uremic Toxin)

Sulfation KidneyAccumulation Progression of
Chronic Kidney DiseaseTryptophanase Inhibitor

(e.g., derived from Methyl
4-amino-2-isopropoxybenzoate)

Inhibition

Click to download full resolution via product page

Caption: Tryptophan metabolism to indoxyl sulfate and the point of inhibition.

Experimental Protocols
The following are representative experimental protocols for key transformations involving

Methyl 4-amino-2-isopropoxybenzoate and structurally similar compounds. Researchers

should optimize these conditions for their specific substrates.

General Experimental Workflow
The synthesis of pharmaceutical derivatives from Methyl 4-amino-2-isopropoxybenzoate
typically follows a multi-step sequence.
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Caption: General workflow for the synthesis of derivatives.
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Protocol 1: N-Acylation of a 4-Aminobenzoate Derivative
(Representative)
This protocol describes a general procedure for the acylation of a 4-aminobenzoic acid

derivative, which can be adapted for Methyl 4-amino-2-isopropoxybenzoate.

Dissolution: Dissolve the 4-aminobenzoic acid derivative (1.0 eq) in a suitable dry solvent

such as tetrahydrofuran (THF) or dichloromethane (DCM).

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or

diisopropylethylamine (DIPEA) (1.2 eq), to the solution and stir at room temperature.

Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 eq) to the

reaction mixture at 0 °C.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until

completion, monitoring the progress by thin-layer chromatography (TLC).

Work-up: Quench the reaction with water and extract the product with an organic solvent

(e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel or by

recrystallization to afford the pure N-acylated product.

Protocol 2: Chlorination of Methyl 4-amino-2-
isopropoxybenzoate
The following protocol is adapted from US Patent US10925848B2.[7]

Reaction Setup: To a solution of Methyl 4-amino-2-isopropoxybenzoate (1.0 eq) in ethyl

acetate, add N-chlorosuccinimide (NCS) (1.0 eq).

Heating: Heat the reaction mixture at 50 °C.

Reaction Monitoring: Monitor the reaction for completion using a suitable analytical

technique (e.g., TLC or LC-MS).
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Work-up and Purification: Upon completion, concentrate the reaction solution under reduced

pressure. Purify the resulting residue by silica gel column chromatography using a mixture of

n-hexane and ethyl acetate as the eluent to yield the chlorinated product.

Conclusion
Methyl 4-amino-2-isopropoxybenzoate is a highly valuable building block for pharmaceutical

synthesis. Its trifunctional nature allows for the creation of a wide range of derivatives with

diverse biological activities. The successful application of this scaffold in the development of

tryptophanase inhibitors for the potential treatment of chronic kidney disease underscores its

importance in modern drug discovery. The synthetic routes and protocols outlined in this guide

provide a solid foundation for researchers to explore the full potential of this versatile molecule

in their own drug development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1459287#methyl-4-amino-2-isopropoxybenzoate-as-a-pharmaceutical-building-block
https://www.benchchem.com/product/b1459287#methyl-4-amino-2-isopropoxybenzoate-as-a-pharmaceutical-building-block
https://www.benchchem.com/product/b1459287#methyl-4-amino-2-isopropoxybenzoate-as-a-pharmaceutical-building-block
https://www.benchchem.com/product/b1459287#methyl-4-amino-2-isopropoxybenzoate-as-a-pharmaceutical-building-block
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1459287?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1459287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

